molecular formula C27H22O12 B13434934 Salvianolic acid I

Salvianolic acid I

Cat. No.: B13434934
M. Wt: 538.5 g/mol
InChI Key: MZSGWZGPESCJAN-MOBFUUNNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Salvianolic acid I can be synthesized through various chemical reactions involving the esterification of caffeic acid derivatives and danshensu (salvianic acid). The synthesis typically involves the use of sephadex chromatography and preparative chromatography to purify the compound .

Industrial Production Methods

Industrial production of this compound involves the extraction of the compound from Salvia miltiorrhiza using solvents followed by purification processes such as high-performance liquid chromatography (HPLC). The low content of this compound in raw materials and its strong reducibility make the purification process challenging .

Chemical Reactions Analysis

Types of Reactions

Salvianolic acid I undergoes various chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons and is facilitated by oxidizing agents.

    Reduction: This reaction involves the gain of electrons and is facilitated by reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically occur under controlled temperature and pH conditions to ensure the stability of the compound .

Major Products

The major products formed from these reactions include various derivatives of this compound, which retain the core polyphenolic structure but exhibit different functional groups depending on the reaction conditions .

Scientific Research Applications

Mechanism of Action

Salvianolic acid I exerts its effects primarily through its antioxidant properties. It acts as a reactive oxygen species scavenger, reducing oxidative stress in cells. Additionally, it inhibits the adherence of leukocytes to endothelial cells, reduces inflammation, and modulates various signaling pathways, including the JNK/Akt and NF-κB pathways .

Comparison with Similar Compounds

Salvianolic acid I is often compared with other salvianolic acids, such as salvianolic acid A and salvianolic acid B. While all these compounds share a polyphenolic structure, this compound is unique in its specific combination of caffeic acid derivatives and danshensu. Other similar compounds include:

These compounds also exhibit antioxidant properties but differ in their specific molecular structures and biological activities.

Biological Activity

Salvianolic acid I (Sal I), a polyphenolic compound derived from Salvia miltiorrhiza (Danshen), has garnered attention in recent years for its diverse biological activities. This article provides a comprehensive overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Overview of this compound

Salvianolic acids, including Sal I, are known for their antioxidant , anti-inflammatory , and anticancer properties. They have been traditionally used in Chinese medicine for cardiovascular diseases and are now being investigated for their roles in various other conditions, including cancer and fibrosis.

Biological Activities

  • Anticancer Activity
    • This compound has shown significant potential as an anticancer agent. It induces apoptosis in cancer cells through intrinsic pathways by modulating Bcl-2 family proteins and activating caspases .
    • Mechanism : Sal I promotes the upregulation of pro-apoptotic proteins like Bak while downregulating anti-apoptotic proteins such as Bcl-xL, leading to mitochondrial membrane potential loss and cytochrome c release .
    • Case Study : A study on leukemia cell lines demonstrated that Sal I treatment resulted in increased apoptosis rates and decreased cell viability .
  • Anti-inflammatory Effects
    • Sal I exhibits anti-inflammatory properties by inhibiting the expression of pro-inflammatory cytokines and mediators. It has been shown to downregulate COX-2 and inhibit NF-kB signaling pathways .
    • Data Table: Anti-inflammatory Effects of this compound
    StudyModelKey Findings
    Wang et al., 2020In vitro (macrophages)Reduced TNF-α and IL-6 levels
    Liu et al., 2019In vivo (rats)Decreased paw edema in inflammatory models
  • Cardioprotective Properties
    • This compound contributes to cardiovascular health by improving endothelial function and reducing oxidative stress. It enhances the activity of endothelial nitric oxide synthase (eNOS), promoting vasodilation .
    • Mechanism : Sal I's cardioprotective effects are linked to its ability to scavenge free radicals and activate the Nrf2/HO-1 signaling pathway, which upregulates antioxidant enzymes .
    • Case Study : In a clinical trial involving patients with coronary artery disease, administration of Sal I resulted in improved blood flow and reduced markers of oxidative stress .
  • Fibrosis Treatment
    • Recent studies indicate that Sal I may have therapeutic effects on fibrosis, particularly liver fibrosis. It inhibits hepatic stellate cell activation and reduces collagen deposition .
    • Data Table: Effects on Fibrosis
    StudyModelKey Findings
    Hu et al., 2000In vivo (diabetic rats)Decreased collagen type I levels
    Pan et al., 2014In vitro (fibroblasts)Inhibited proliferation and migration

Pharmacokinetics

The pharmacokinetic profile of this compound has been evaluated in clinical settings. A first-in-human study indicated that after intravenous administration, Sal I exhibited a biphasic elimination profile with a mean terminal half-life ranging from 1.62 to 2.92 hours .

  • Pharmacokinetic Parameters Table
ParameterValue Range
Mean t1/21.62 - 2.92 hours
Volume of distribution (Vd)69.0 - 161.9 L

Properties

Molecular Formula

C27H22O12

Molecular Weight

538.5 g/mol

IUPAC Name

(2R)-2-[(E)-3-[4-[(E)-1-carboxy-2-(3,4-dihydroxyphenyl)ethenoxy]-3-hydroxyphenyl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid

InChI

InChI=1S/C27H22O12/c28-17-5-1-15(10-19(17)30)12-23(26(34)35)38-22-7-3-14(9-21(22)32)4-8-25(33)39-24(27(36)37)13-16-2-6-18(29)20(31)11-16/h1-12,24,28-32H,13H2,(H,34,35)(H,36,37)/b8-4+,23-12+/t24-/m1/s1

InChI Key

MZSGWZGPESCJAN-MOBFUUNNSA-N

Isomeric SMILES

C1=CC(=C(C=C1C[C@H](C(=O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O/C(=C/C3=CC(=C(C=C3)O)O)/C(=O)O)O)O)O

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)OC(=CC3=CC(=C(C=C3)O)O)C(=O)O)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.